Cas no 102632-06-4 (6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile)

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile is a specialized naphthalene derivative featuring dimethoxy and dioxo functional groups, along with a cyano substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique conjugated structure, which lends itself to applications in dye chemistry, redox-active materials, and as a potential intermediate for bioactive molecules. The electron-withdrawing cyano group and quinoid-like framework enhance its reactivity, making it suitable for further functionalization. Its well-defined molecular architecture ensures consistency in synthetic pathways, while the dimethoxy groups contribute to solubility in organic solvents, facilitating purification and handling.
6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile structure
102632-06-4 structure
Product name:6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile
CAS No:102632-06-4
MF:C13H9NO4
MW:243.214863538742
CID:1094104
PubChem ID:13375665

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile
    • 6,7-dimethoxy-5,8-dioxonaphthalene-2-carbonitrile
    • 102632-06-4
    • SCHEMBL9314256
    • Inchi: InChI=1S/C13H9NO4/c1-17-12-10(15)8-4-3-7(6-14)5-9(8)11(16)13(12)18-2/h3-5H,1-2H3
    • InChI Key: DKLIPQDBPRPIOP-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=O)C2=C(C=CC(=C2)C#N)C1=O)OC

Computed Properties

  • Exact Mass: 243.05315777g/mol
  • Monoisotopic Mass: 243.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų
  • XLogP3: 1.5

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM140312-1g
6,7-dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile
102632-06-4 95%
1g
$830 2023-03-07
Alichem
A219006533-1g
6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile
102632-06-4 95%
1g
$735.42 2023-09-04
Chemenu
CM140312-1g
6,7-dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile
102632-06-4 95%
1g
$830 2021-08-05

Additional information on 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile

Introduction to 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile (CAS No. 102632-06-4)

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile, with the CAS number 102632-06-4, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and is characterized by its distinctive functional groups, including methoxy, dioxo, and cyano moieties. These features contribute to its chemical stability and reactivity, making it a valuable candidate for various biochemical and pharmacological studies.

The molecular structure of 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile consists of a naphthalene core with two methoxy groups at the 6 and 7 positions, two ketone groups at the 5 and 8 positions, and a cyano group at the 2 position. This arrangement imparts specific electronic and steric effects that influence its interactions with biological targets. The methoxy groups enhance the lipophilicity of the molecule, while the ketone groups contribute to hydrogen bonding capabilities. The cyano group adds polarity and can participate in various chemical reactions, such as nucleophilic addition and substitution.

Recent research has focused on the potential biological activities of 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile. Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro experiments have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a promising candidate for the development of new anti-inflammatory drugs. Additionally, preliminary studies have suggested that it may have potential antitumor effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

The pharmacokinetic properties of 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile have also been investigated. Its high lipophilicity allows for good absorption through biological membranes, which is crucial for its bioavailability. However, its rapid metabolism in the liver can lead to short half-life in vivo. To address this issue, researchers are exploring various prodrug strategies to enhance its stability and prolong its therapeutic effects.

In terms of safety and toxicity profiles, 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile has been found to be relatively safe at therapeutic concentrations. Preclinical studies in animal models have not reported any significant adverse effects at doses relevant to human use. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

The synthesis of 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile has been optimized using modern synthetic techniques. One common approach involves the condensation of 1-naphthol with appropriate aldehydes followed by oxidation and cyano substitution steps. The choice of reagents and reaction conditions is critical for achieving high yields and purity levels. Advanced analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the final product and ensure its quality.

In conclusion, 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile (CAS No. 102632-06-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.

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